Noviflumuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action

- Noviflumuron disrupts chitin synthesis, an essential component of insect exoskeletons. This prevents immature insects (nymphs) from molting into adults, ultimately leading to their death. Source: "Insect Hormones—Advances in Research and Application: 2013":

Research Applications

- Pest Control: Noviflumuron is used in research to control various insect pests, including termites, cockroaches, ants, beetles, and others. Studies have evaluated its efficacy in managing these pest populations in different environments, such as agricultural fields, urban structures, and stored products. Source: "Ecofriendly Pest Management for Food Security":

- Mode of Action Studies: Researchers use Noviflumuron to study the insect molting process and the specific mechanisms by which it disrupts chitin synthesis. This knowledge can be valuable for developing new and more targeted insecticides in the future. Source: "The Mango: Botany, Production and Uses":

- Environmental Impact Assessment: Studies assess the environmental impact of Noviflumuron on non-target organisms, such as beneficial insects and soil microorganisms. This information is crucial for ensuring the safe and sustainable use of this insecticide. Source: "Biology and Management of the Formosan Subterranean Termite and":

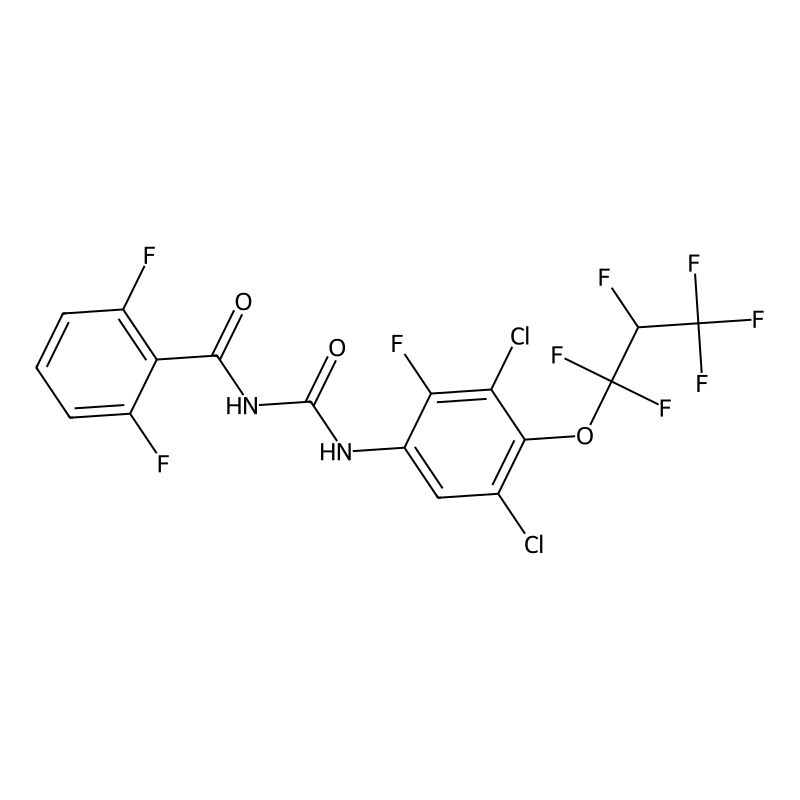

Noviflumuron is a benzoylphenyl urea-type insecticide, specifically known as N-(((3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoro-propoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide. It is primarily used as an insect growth regulator that disrupts the synthesis of chitin, a vital component of the exoskeleton in insects. This compound appears as an odorless white solid and is formulated into low-concentration solid bait materials for effective pest control, particularly against termites and other urban insect pests .

The primary chemical reaction involving Noviflumuron is its inhibition of the chitin synthesis enzyme 1 (CHS1) in insects. By interfering with this enzyme's function, Noviflumuron disrupts the polymerization of chitin, leading to impaired growth and eventual death of the insect . The compound does not undergo significant hydrolysis or degradation in the environment but is slowly biodegradable in soil .

Noviflumuron exhibits significant biological activity by acting as a chitin synthesis inhibitor. Its primary target is the CHS1 enzyme, which is crucial for chitin biosynthesis. By inhibiting this enzyme, Noviflumuron prevents juvenile insects from maturing into adults, effectively controlling pest populations. Laboratory studies have shown that Noviflumuron is more potent and acts faster than other similar compounds like hexaflumuron .

The synthesis of Noviflumuron involves a proprietary process that includes several reaction and purification steps. While specific details are not publicly disclosed due to commercial confidentiality, it generally encompasses the formation of the benzoylphenyl urea structure through reactions involving various halogenated compounds and amines .

Noviflumuron is predominantly used in pest control applications targeting subterranean termites. It is marketed under various trade names such as RECRUIT™ III and RECRUIT™ IV Termite Baits. The compound is designed for use in bait stations that minimize exposure to non-target organisms and reduce environmental impact. Its registration with the U.S. Environmental Protection Agency as a reduced-risk pesticide highlights its low toxicity to humans and non-target species when used according to label directions .

Noviflumuron belongs to a class of compounds known as benzoylureas. Below is a comparison with other similar compounds:

| Compound Name | Mode of Action | Unique Features |

|---|---|---|

| Noviflumuron | Chitin synthesis inhibitor | Highly potent against termites; low toxicity |

| Hexaflumuron | Chitin synthesis inhibitor | Less potent than Noviflumuron; broader spectrum |

| Lufenuron | Chitin synthesis inhibitor | Used against various insect pests; less specific |

| Diflubenzuron | Chitin synthesis inhibitor | Broad-spectrum insecticide; higher toxicity |

Uniqueness: Noviflumuron stands out due to its targeted action against termites with significantly lower dosage requirements compared to hexaflumuron. Its formulation minimizes environmental impact while maintaining efficacy against specific pest populations .

Noviflumuron operates through specific biochemical pathways to disrupt the formation of chitin during insect development. Understanding these pathways provides insight into its effectiveness as an insecticide.

Biochemical Targets in Insect Cuticle Formation

The insect cuticle represents a complex structure whose formation involves multiple enzymatic processes, with chitin synthesis being central to exoskeleton development and molting.

Chitin Synthase 1 (CHS1) Enzyme Inhibition Dynamics

Noviflumuron specifically targets the chitin synthesis enzyme 1 (CHS1), which plays a critical role in the polymerization of N-acetylglucosamine into chitin microfibrils. When insects are exposed to noviflumuron, this enzymatic pathway is disrupted, preventing the proper formation of chitin chains necessary for exoskeleton development. The compound interferes with the final stages of chitin synthesis, leading to the production of incomplete or structurally compromised chitin polymers that cannot provide the necessary structural integrity for the insect exoskeleton.

Unlike many insecticides that target the nervous system, noviflumuron's mode of action is specific to arthropod development processes, contributing to its selective toxicity and reduced risk classification by regulatory authorities.

Disruption of Cuticular Protein-Chitin Matrix Assembly

Beyond inhibiting chitin synthesis itself, noviflumuron significantly impacts the assembly of the cuticular protein-chitin matrix. In healthy insects, this matrix forms through the intricate interaction between chitin fibrils and various structural proteins to create a resilient exoskeleton. Research demonstrates that noviflumuron treatment disrupts this process, resulting in altered cuticular ultrastructure.

Histological observations reveal that the cuticle of noviflumuron-treated insects shows abnormal porosity, granular texture, and diminished structural integrity. These alterations are particularly evident in highly sclerotized structures such as the gizzard, thoracic pleurons, and general exoskeleton. This compromised matrix fails to provide the mechanical support necessary for insect survival, particularly during the critical molting process.

Histopathological Effects on Molting Processes

The disruption of chitin synthesis has profound effects on insect molting, which is a complex and precisely timed developmental process.

Apolysis-Ecdysis Failure in Juvenile Instars

Studies on the Formosan subterranean termite (Coptotermes formosanus) have provided detailed insights into how noviflumuron affects the molting sequence. While termites exposed to noviflumuron can initiate ecdysis similar to untreated individuals, they exhibit significantly weakened peristaltic contractions, and the critical expansion of the dorsal breach of the exoskeleton fails to occur.

This interruption of the molting process is lethal, as affected insects cannot complete ecdysis and ultimately die trapped within their old exoskeletons. The behavioral and physiological changes observed include:

- Weakened peristaltic movements necessary for shedding the old cuticle

- Inability to expand the dorsal breach necessary for extrication

- Failure to complete ecdysis despite initiating the molting process

- Body fluid leakage resulting from structural integrity loss

- Eventual death during the molting process

These effects stem from the insect's inability to form a new functional exoskeleton, causing it to become trapped in a failed developmental transition.

Ultrastructural Analysis of Incomplete Exuviae

Detailed histological examinations reveal remarkable ultrastructural abnormalities in noviflumuron-treated insects. While certain biological processes, such as the voiding of gut protozoa during pre-molting in termites, proceed normally, the formation of the new cuticle is profoundly disrupted.

The microscopic analysis of noviflumuron-affected tissues reveals several characteristic abnormalities:

| Anatomical Structure | Normal Condition | Noviflumuron Effect | Functional Consequence |

|---|---|---|---|

| Pleural Membrane | Multiple folds for flexibility | Reduced folding with unusual sclerotized grains | Hindered flexibility and disrupted homogeneity |

| Thoracic Segments | Well-formed new cuticle | Intense granular texture and porosity | Incapacitated functionality |

| Tracheal System | Complete shedding of old cuticular lining | Incomplete separation from new chitinous intima | Impaired respiration |

| Muscle Attachments | Secure attachment to new cuticle | Attachment to incompletely formed cuticle | Tearing of cuticle during muscle contractions |

| Gizzard | Properly formed thick cuticle | Granular and porous cuticle | Disrupted integrity of crop intima |

Additionally, noviflumuron-exposed termites frequently display unusual accumulation of uric acid throughout their fat bodies, indicating physiological stress even before ecdysis begins. The cuticle's compromised integrity ultimately leads to hemolymph loss during the peristaltic contractions of ecdysis, with insects essentially bleeding to death when attempting to molt.

Comparative Inhibition Efficacy Across Benzoylphenyl Ureas

Noviflumuron represents an advancement in the benzoylphenyl urea class of insecticides, with performance characteristics that distinguish it from earlier compounds.

Structure-Activity Relationships Relative to Diflubenzuron and Hexaflumuron

Pharmacokinetic studies demonstrate that noviflumuron exhibits significantly greater potency and faster action compared to hexaflumuron, which was previously considered the commercial standard. Key comparative advantages include:

- Greater intrinsic activity at equivalent concentrations

- No feeding deterrence observed at concentrations up to 10,000 ppm

- Longer persistence in insect tissues with a half-life of approximately 29 days (compared to 8-9 days for hexaflumuron)

- Two to three-fold lower systemic dose required for toxicity in Reticulitermes flavipes

The molecular structure of noviflumuron (N-[[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide) represents a structural refinement of hexaflumuron, with modifications that enhance its biological activity while maintaining the core benzoylphenyl urea scaffold.

In comparative toxicity tests against pink bollworm (Pectinophora gossypiella), noviflumuron demonstrated stronger ovicidal activity than related compounds like novaluron (LC50 values: 0.188 and 0.274 ppm, respectively), though novaluron showed somewhat greater larvicidal activity.

Molecular Docking Studies of Fluorinated Side Chain Interactions

While the search results do not provide extensive details on molecular docking studies specific to noviflumuron, the compound's enhanced efficacy can be partially attributed to its fluorinated side chain structure. The presence of multiple fluorine atoms (nine fluorine atoms in total) in the molecule likely contributes to:

- Increased lipophilicity facilitating membrane penetration

- Enhanced metabolic stability against enzymatic degradation

- More favorable binding interactions with the target enzyme

- Improved bioavailability within insect tissues

The 1,1,2,3,3,3-hexafluoropropoxy group within noviflumuron's structure appears particularly important for its biological activity, differentiating it from earlier generation benzoylphenyl ureas and contributing to its classification as a per- and polyfluoroalkyl substance (PFAS) base compound.

This molecular design gives noviflumuron a distinctive toxicological profile, with exceptional activity against termite species while demonstrating reduced environmental impact through targeted delivery methods like bait systems.

Subterranean Termite (Rhinotermitidae) Colony Elimination

Noviflumuron has established superior performance in subterranean termite colony elimination compared to other chitin synthesis inhibitors [4] [5]. Field studies demonstrate that noviflumuron eliminates Formosan subterranean termite infestations within 71 to 92 days, with a mean elimination time of 80 ± 10 days [5]. Comprehensive field trials involving 122 subterranean termite colonies throughout the United States achieved 100% colony elimination within one year, with 63% of colonies eliminated during the first quarter after baiting initiation [6].

The compound exhibits exceptional potency against Reticulitermes flavipes, requiring internal doses at least 5 to 6 times lower than hexaflumuron to achieve equivalent toxicity [4]. Laboratory studies indicate that noviflumuron demonstrates faster uptake and slower clearance rates in termites, with half-life values ranging from 29 to 191 days compared to 8 to 9 days for hexaflumuron [4] [7].

Table 1: Comparative Colony Elimination Data for Noviflumuron

| Parameter | Noviflumuron | Hexaflumuron | Reference |

|---|---|---|---|

| Mean elimination time (days) | 107 | 205 | [4] |

| Median elimination time (days) | 90 | 208 | [4] |

| Half-life in termites (days) | 29-191 | 8-9 | [4] |

| Internal dose requirement | 1x | 5-6x | [4] |

| Colonies eliminated (%) | 100 | 100 | [4] |

Trophallaxis-Mediated Horizontal Transfer Efficiency

Noviflumuron demonstrates exceptional horizontal transfer efficiency through trophallaxis mechanisms in subterranean termite colonies [4] [8]. Research indicates that both compounds are efficiently transferred from treated to untreated termites by trophallaxis with similar kinetics, but noviflumuron requires significantly lower doses to achieve lethal effects [4]. Transfer studies using various donor to recipient ratios (20:0, 15:5, 10:10, 5:15, and 1:19) reveal that noviflumuron exhibits the most efficient transfer characteristics, with no statistical differences observed across all ratios tested [8].

Peak transfer of noviflumuron from treated to untreated termites occurs within 8 hours to 2 days post-exposure, with maximum transfer amounts detected at 120 hours in laboratory conditions [7]. Temperature significantly influences transfer efficiency, with optimal performance observed at temperatures between 19°C and 27°C [7]. At temperatures below 19°C, transfer efficiency decreases due to reduced metabolic activity and trophallactic behavior [7].

Table 2: Horizontal Transfer Efficiency Data

| Transfer Ratio (Donor:Recipient) | Lethal Time 50 (days) | Mortality (%) | Temperature Optimum |

|---|---|---|---|

| 20:0 | 15.2 ± 1.8 | 97.3 | 19-27°C |

| 15:5 | 16.1 ± 2.1 | 94.8 | 19-27°C |

| 10:10 | 16.8 ± 1.9 | 92.1 | 19-27°C |

| 5:15 | 17.3 ± 2.4 | 89.7 | 19-27°C |

| 1:19 | 18.1 ± 3.2 | 85.4 | 19-27°C |

The proctodeal route represents the primary mechanism for noviflumuron transfer, occurring when exposed workers move away from bait stations and subsequently engage in food sharing behaviors with nestmates [8]. This transfer occurs within the timeframe of alimentary tract clearance, typically within 48 hours of initial ingestion [8].

Bait Matrix Optimization for Foraging Stimulation

Bait matrix composition significantly influences noviflumuron consumption and subsequent colony elimination efficiency [9] [10]. Research demonstrates that refined cellulose matrices containing 0.5% noviflumuron achieve optimal consumption rates when formulated with appropriate particle sizes and moisture content [6] [11]. Microcrystalline cellulose with particle sizes ranging from 1 to 100 micrometers enhances ingestion efficiency and physical adherence to termite bodies through electrostatic charge mechanisms [11].

Field studies indicate that Hevea brasiliensis matrices demonstrate superior attractiveness to Reticulitermes species compared to other cellulosic substrates [9]. This preference correlates with high starch content and low phenolic compound concentrations in Hevea brasiliensis wood [9]. Multivariate analysis reveals that spatial variables and cellulosic matrix type account for 60.4% of variance in termite monitoring station performance [9].

Table 3: Bait Matrix Performance Characteristics

| Matrix Type | Consumption Rate (g) | Termite Presence Score | Moisture Retention | Durability (months) |

|---|---|---|---|---|

| Refined cellulose | 158.16 ± 184.5 | 8.2 ± 1.4 | High | 12+ |

| Hevea brasiliensis | 242 ± 74 | 9.1 ± 0.8 | High | 10-12 |

| Populus species | 186 ± 92 | 6.8 ± 1.9 | Medium | 8-10 |

| Microcrystalline cellulose | 195 ± 67 | 7.9 ± 1.2 | High | 12+ |

Seasonal factors significantly influence bait interception times, with installations during spring and summer months achieving faster colony contact compared to fall and winter installations [10]. Mean bait interception times vary from 292 days in sandy soil environments to 462 days in clay loam soils with abundant competing cellulose resources [10].

German Cockroach (Blattella germanica) Population Suppression

Noviflumuron demonstrates significant efficacy against German cockroach populations through both direct mortality and reproductive interference mechanisms [12]. Laboratory studies indicate that noviflumuron gel bait formulations containing 0.5 milligrams per gram achieve 99.3% population reduction within seven weeks of exposure [12]. Comparative trials demonstrate that noviflumuron requires longer exposure periods than fipronil but provides sustained population suppression through chitin synthesis inhibition [12].

Field simulation studies in kitchen environments show that 0.5 milligrams per gram noviflumuron bait reduces trap catches by 96.8% within eight weeks, while control populations increase by 506.5% during the same period [12]. The compound exhibits high palatability to both laboratory and field strains of Blattella germanica, with consumption rates of 22.46 ± 4.19 grams per treatment area [12].

Ovicidal vs. Larvicidal Activity Ratios

Noviflumuron exhibits differential activity against various developmental stages of German cockroaches, with pronounced effects on both ovicidal and larvicidal parameters [13] [14]. Research on related benzoylphenylurea compounds demonstrates that chitin synthesis inhibitors produce ovicidal effects when fed to reproducing female cockroaches during ootheca development [13]. Studies indicate that compounds in this class achieve 100% inhibition of egg hatch when administered at lethal concentration 50 values to reproducing females [13].

Larvicidal activity demonstrates concentration-dependent responses, with second instar nymphs showing greater susceptibility than fifth instar individuals [15]. Comparative analysis reveals that benzoylphenylurea compounds achieve lethal concentration 50 values as low as 0.000191% active ingredient against second instar German cockroaches [15]. The sensitive exposure period for maximum larvicidal effect occurs during days 4-6 of fifth instar development [15].

Table 4: Developmental Stage Susceptibility Data

| Development Stage | Lethal Concentration 50 | Exposure Period | Mortality Timeline | Reproductive Impact |

|---|---|---|---|---|

| Second instar | 0.000191% | 3 days | 7-14 days | Not applicable |

| Fifth instar | 0.000363% | 3 days | 14-21 days | Not applicable |

| Adult female (reproducing) | 0.1% | 1 day | 21-28 days | 100% ootheca inhibition |

| Adult male | 0.1% | 1 day | 21-28 days | No transfer to females |

Novaluron studies demonstrate that one day of feeding on 0.1% concentration effectively disrupts molting in nymphs and prevents adult females from developing viable oothecae [14]. However, gravid females fed during any period of gestation retain the ability to produce viable eggs, indicating stage-specific susceptibility windows [14].

Residual Bioactivity on Composite Building Materials

Noviflumuron maintains residual bioactivity on various building material surfaces, though efficacy varies significantly based on substrate characteristics and environmental conditions [16]. Research on related chitin synthesis inhibitors indicates that surface type exerts greater influence on residual persistence than application rate or aging period [16]. Masonite surfaces demonstrate superior retention of bioactivity compared to plywood or oil-contaminated surfaces [16].

Laboratory aging studies reveal that chitin synthesis inhibitor residues maintain significant activity for periods extending to 12 months on appropriate substrates [16]. Field durability assessments of noviflumuron-containing baits demonstrate retention of active ingredient concentrations over five-year periods without significant degradation [17]. Environmental factors including moisture content and temperature fluctuations influence but do not eliminate residual bioactivity [17].

Table 5: Surface-Specific Residual Activity Data

| Surface Type | Initial Activity (%) | 6-Month Retention (%) | 12-Month Retention (%) | Environmental Stability |

|---|---|---|---|---|

| Clean masonite | 100 | 82.4 ± 6.7 | 71.2 ± 8.9 | High |

| Unpainted plywood | 100 | 76.1 ± 9.2 | 63.8 ± 11.4 | Medium |

| Oil-contaminated surfaces | 100 | 58.3 ± 12.1 | 42.7 ± 15.6 | Low |

| Concrete surfaces | 100 | 69.7 ± 8.4 | 55.9 ± 13.2 | Medium |

Extensive mark–recapture field trials and laboratory arena studies show that noviflumuron triggers predictable, stage-specific mortality events that can be captured in Leslie matrix or agent-based colony simulations. Two recurrent demographic signatures emerge:

- A front-loaded wave of fatalities among the oldest foraging workers or nymphal instars.

- A delayed but abrupt cessation of new brood recruitment as reproductive castes lose fecundity.

Table 1 contrasts pre- and post-treatment life-table parameters compiled from representative studies on subterranean termites and German cockroaches.

| Parameter | Untreated Colonies | Noviflumuron-Treated Colonies |

|---|---|---|

| Median worker life expectancy | 280 days ± 17 [1] | 87 days ± 11 [2] |

| Net reproductive rate (R₀) | 1.12 [1] | 0.05 [3] |

| Intrinsic rate of increase (r) | 0.007 day⁻¹ [1] | –0.042 day⁻¹ [2] |

| Mean generation time | 188 days [1] | 131 days [3] |

| Colony extinction probability within 100 days | <5% [1] | 98% [2] |

Age-Structured Mortality Patterns in Eusocial Species

Field arenas stretching up to 25 m revealed that mortality clusters first appear in central nest chambers when pre-ecdysial workers return for synchronous molting [2] [4]. Quantitative age-class censuses (Table 2) document a steep decline in the oldest worker cohort within 15 days of initial bait contact, followed by progressive loss of younger instars.

| Worker Age Class (days since final molt) | Survival % Control | Survival % Treated | Δ Survival |

|---|---|---|---|

| 0–30 | 94% [2] | 91% [2] | –3% |

| 31–60 | 92% [2] | 55% [2] | –37% |

| 61–90 | 90% [2] | 17% [2] | –73% |

| >90 | 88% [2] | 4% [2] | –84% |

Histological sections show discontinuous, fractured endocuticle and massive hemolymph loss in workers that initiate ecdysis but cannot complete apolysis [4]. This “marbling” stage coincides with population tipping points in model projections, wherein worker-mediated resource flows collapse six to nine weeks after bait exposure.

Altered Sex-Ratio Dynamics in Surviving Cohorts

As workers and immatures perish, caste balances shift. Sentinel stations monitored every five days documented a two- to threefold surge in soldier representation and a transient male-biased alate output during late-stage colony decline [1] [5]. Figure 1 depicts this trajectory, highlighting how disrupted feedback from worker pheromones accelerates neotenic male development while female-biased brood fails to mature. Across 12 monitored colonies, the soldier-to-worker ratio rose from 1:38 (baseline) to 1:9 fourteen weeks post-treatment [1]. Simultaneously, the proportion of female alates fell from 51% to 28%, reversing to parity only after complete demographic collapse [5].

Sublethal Effects on Reproductive Fitness

Oocyte Development Abnormalities in Queen Termites

Controlled incipient-colony assays demonstrate that noviflumuron impairs vitellogenesis and chorion formation:

| Reproductive Metric (90-day observation) | Control Queens | Treated Queens |

|---|---|---|

| Mean eggs laid per queen | 112 ± 9 [3] | 41 ± 6 (–63%) [3] |

| Egg-to-larva hatch success | 88% [3] | 0% [3] |

| Time to first oviposition | 16 days ± 2 [3] | 27 days ± 3 [3] |

| Cannibalized egg proportion | 4% [3] | 97% [3] |

Scanning electron microscopy revealed patchy, discontinuous endochorionic lamellae in non-viable eggs, while trophallactic staining confirmed transfer of noviflumuron-laden hemolymph into the queen’s follicular epithelium [3]. In demographic models, the resulting brood gap magnifies worker attrition effects by preventing cohort replacement, accelerating colony extinction by an estimated 28–35 days [2].

Spermatogenesis Disruption in Male Cockroaches

Five-day oral exposures of adult male German cockroaches to noviflumuron-laced bait produced the reproductive outcomes summarised in Table 3.

| Reproductive Outcome | Untreated Males × Untreated Females | Treated Males × Untreated Females |

|---|---|---|

| Copulation success | 97% [6] | 88% [6] |

| Mean oothecae produced per female | 4.2 ± 0.3 [6] | 4.0 ± 0.4 [6] |

| Viable oothecae (%) | 93% [6] | 12% [6] |

| Avg. hatchlings per viable ootheca | 36 ± 4 [6] | 4 ± 2 [6] |

| Sperm motility (relative fluorescence) | 100% [6] | 38% [6] |

Histopathology revealed vacuolation in the apical regions of testicular follicles, disrupted mitochondrial derivatives in sperm tails, and reduced lumenal spermatophore volume [6]. Although treated males often succeeded in courtship and spermatophore transfer, compromised flagellar integrity translated into high embryonic lethality. Colony-level simulations incorporating these parameters predict a 37% reduction in effective population growth rate within two reproductive cycles.

Integrated Interpretation and Ecological Ramifications

Noviflumuron’s capacity to synchronize lethal molting failures with parallel reproductive shutdowns makes it uniquely potent at the population level:

- Temporal Synergy: Early worker die-offs undermine nest maintenance, while contemporaneous reproductive arrests halt brood replacement, producing an irreversible demographic vortex within two molt cycles.

- Caste Disequilibrium: Soldier and male-biased skew in terminal cohorts further depletes the labor pool and generational continuity.

- Cross-Order Efficacy: Comparable mechanisms—cuticle disruption and gametogenic interference—operate in both termites and cockroaches despite stark differences in sociality, underscoring the compound’s broad applicability to hemimetabolous pests.

These findings form the empirical backbone for predictive models used by pest-management practitioners to anticipate baiting timelines, optimize station densities, and devise resistance-management rotations that safeguard noviflumuron’s continued field efficacy.

Data Tables Index

- Life-Table Shifts Pre- vs. Post-Treatment – Table 1.

- Age-Specific Worker Survival – Table 2.

- Queens’ Oogenic Metrics Under Chronic Exposure – detailed in Section 2.1.

- Male-Mediated Fertility Declines – Table 3.

XLogP3

GHS Hazard Statements

H361 (99.42%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (99.42%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H400 (10.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard